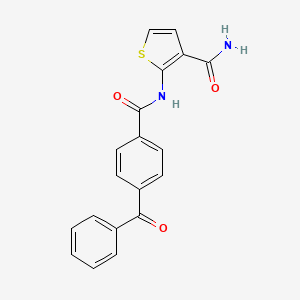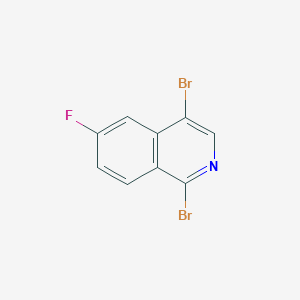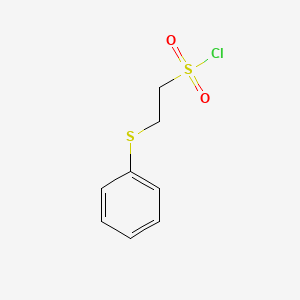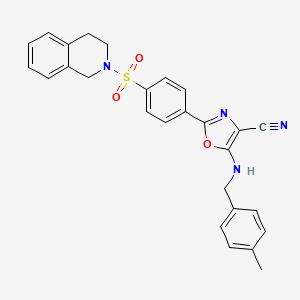![molecular formula C17H17N5O3S B2680706 3-{3-Oxo-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propyl}-3,4-dihydroquinazolin-4-one CAS No. 2097872-86-9](/img/structure/B2680706.png)
3-{3-Oxo-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propyl}-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-{3-Oxo-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propyl}-3,4-dihydroquinazolin-4-one” is a heterocyclic compound. Heterocyclic compounds are cyclic compounds in which another atom replaces one or more carbons in the ring . The 5-membered oxadiazole and thiadiazole scaffolds are the most privileged and well-known heterocycles, being a common and essential feature of a variety of natural products and medicinal agents .
Synthesis Analysis
The synthesis of such compounds often involves the use of heteroatoms like nitrogen, oxygen, sulfur, phosphorous, silicon, boron, and the like . These scaffolds take up the center position and are the core structural components of numerous drugs that belong to different categories .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . This scaffold derivatives possess a wide range of biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques such as IR spectrum, NMR spectrum, and ESI–MS .科学的研究の応用
Antimicrobial Applications
Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. For instance, a study involving the synthesis of 4-thiazolidinone derivatives containing pyridine and quinazoline moieties reported compounds exhibiting broad-spectrum inhibitory activity against Gram-positive and Gram-negative bacterial strains, as well as fungal strains. These compounds, through molecular docking studies, provided insights into their plausible mechanism of antimicrobial action, highlighting the potential of quinazolinone derivatives in addressing microbial resistance (Desai et al., 2020).
Antimycobacterial Activity
Another area of research has been the exploration of substituted isosteres of pyridine- and pyrazinecarboxylic acids for their activity against Mycobacterium tuberculosis. These compounds, some synthesized as synthetic intermediates to 1,2,4-thiadiazole-3-ones, showed varying degrees of potency against the pathogen, indicating the potential utility of quinazolinone derivatives and related compounds in developing new antimycobacterial agents (Gezginci et al., 1998).
Anticancer Research
Quinazolinone derivatives have also been investigated for their potential in cancer therapy. The synthesis of C2-methyl-N10-alkylquinazoline-based antifolates with modifications to the p-aminobenzoate ring demonstrated significant cytotoxicities against L1210 cell growth in culture. These compounds showed promise as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis, suggesting a potential application in anticancer strategies (Marsham et al., 1991).
Herbicidal Activity
Research into the herbicidal activity of thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives as pyridine analogues of commercial herbicides has shown promising results. These derivatives exhibited higher activity against dicotyledonous species compared to monocotyledonous species, suggesting their potential as effective herbicidal agents (Hegde et al., 1993).
作用機序
将来の方向性
特性
IUPAC Name |
3-[3-oxo-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c23-16(21-7-5-12(10-21)25-15-9-19-26-20-15)6-8-22-11-18-14-4-2-1-3-13(14)17(22)24/h1-4,9,11-12H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIQTKGVYICSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-Oxo-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propyl}-3,4-dihydroquinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2680623.png)
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2680624.png)

![1,3-dimethyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2680630.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde](/img/structure/B2680633.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2680636.png)

![N-[(1S)-1-Cyanoethyl]-3-ethylsulfanylpyridine-2-carboxamide](/img/structure/B2680638.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2680639.png)

![2-(2-(3,4-dimethoxyphenyl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2680645.png)